N-(2,6-Dimethylphenyl)-5-(thiophen-2-yl)imidazo[1,5-a]pyrazin-8-amine
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Overview
Description
N-(2,6-Dimethylphenyl)-5-(thiophen-2-yl)imidazo[1,5-a]pyrazin-8-amine is a synthetic organic compound that belongs to the class of imidazo[1,5-a]pyrazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both phenyl and thiophene groups in its structure suggests that it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Dimethylphenyl)-5-(thiophen-2-yl)imidazo[1,5-a]pyrazin-8-amine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the imidazo[1,5-a]pyrazine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 2,6-dimethylphenyl group: This step may involve a coupling reaction, such as a Suzuki or Heck reaction, using a 2,6-dimethylphenyl halide and a suitable imidazo[1,5-a]pyrazine derivative.
Attachment of the thiophene group: This can be accomplished through a similar coupling reaction, using a thiophene derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-Dimethylphenyl)-5-(thiophen-2-yl)imidazo[1,5-a]pyrazin-8-amine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions could target the imidazo[1,5-a]pyrazine core or the thiophene ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl or thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) may be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) can be employed.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the phenyl or thiophene rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,6-Dimethylphenyl)-5-(thiophen-2-yl)imidazo[1,5-a]pyrazin-8-amine would depend on its specific biological target. Generally, compounds of this class may interact with enzymes, receptors, or other proteins, modulating their activity. The presence of the phenyl and thiophene groups could influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,5-a]pyrazine derivatives: These compounds share the same core structure and may exhibit similar biological activities.
Phenyl-substituted imidazo[1,5-a]pyrazines: Compounds with different substituents on the phenyl ring.
Thiophene-substituted imidazo[1,5-a]pyrazines: Compounds with different substituents on the thiophene ring.
Uniqueness
N-(2,6-Dimethylphenyl)-5-(thiophen-2-yl)imidazo[1,5-a]pyrazin-8-amine is unique due to the specific combination of the 2,6-dimethylphenyl and thiophene groups, which may confer distinct chemical and biological properties compared to other imidazo[1,5-a]pyrazine derivatives.
Properties
CAS No. |
849200-75-5 |
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Molecular Formula |
C18H16N4S |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-5-thiophen-2-ylimidazo[1,5-a]pyrazin-8-amine |
InChI |
InChI=1S/C18H16N4S/c1-12-5-3-6-13(2)17(12)21-18-15-9-19-11-22(15)14(10-20-18)16-7-4-8-23-16/h3-11H,1-2H3,(H,20,21) |
InChI Key |
DUXVIKPKWVMTAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC2=NC=C(N3C2=CN=C3)C4=CC=CS4 |
Origin of Product |
United States |
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